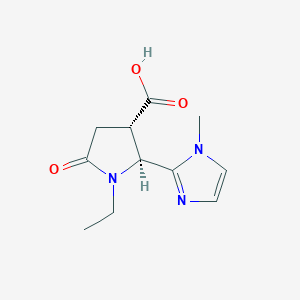

![molecular formula C19H17N5O3S B2406797 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1189482-97-0](/img/structure/B2406797.png)

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

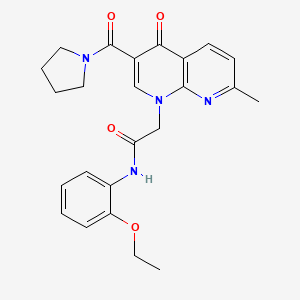

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been synthesized as a potential antiviral and antimicrobial agent .

Synthesis Analysis

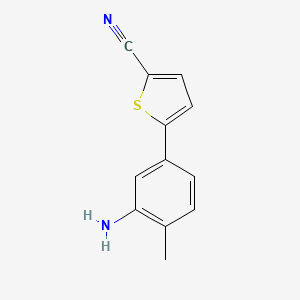

The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing a triazole ring and a quinoxaline ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution .Scientific Research Applications

Synthesis and Biological Evaluation in Anticonvulsant Applications

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide has been explored as a precursor for synthesizing novel quinoxaline derivatives with potential anticonvulsant properties. The compounds were characterized by various spectroscopic methods and tested using the metrazol induced convulsions model. Two of the synthesized compounds demonstrated significant anticonvulsant activities, highlighting the potential of these derivatives in epilepsy treatment research (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).

Positive Inotropic Activity in Cardiovascular Research

N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, closely related in structure to the compound , were synthesized and their positive inotropic activities assessed. These compounds were tested on isolated rabbit heart preparations, revealing several with activity surpassing the standard drug milrinone. This research suggests potential applications in developing new therapeutics for heart failure (Zhang, Cui, Hong, Quan, & Piao, 2008).

Advances in Synthetic Methods

A diversified synthesis approach for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives was demonstrated, leveraging a Ugi four-component reaction followed by a copper-catalyzed tandem reaction. This method provides rapid access to complex fused tricyclic scaffolds, indicating the versatility of such compounds in chemical synthesis and potential pharmacological applications (An, He, Liu, Zhang, Lu, & Cai, 2017).

Quinoxaline Derivatives as Antimicrobial Agents

Research into the antimicrobial properties of quinoxaline derivatives, including those related to the compound , revealed that certain derivatives exhibit potent antibacterial activity. These findings suggest the potential for developing new antimicrobial agents from quinoxaline and triazoloquinoxaline derivatives, contributing to the fight against drug-resistant bacterial infections (Badran, Abouzid, & Hussein, 2003).

Future Directions

The future directions for this compound could include further exploration of its antiviral and antimicrobial properties . Additionally, it could be interesting to investigate its potential as an anticancer agent, given that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising results in this area .

Mechanism of Action

Target of Action

The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA double helix . This can disrupt the normal functioning of the DNA, potentially inhibiting the replication and transcription processes .

Biochemical Pathways

Given its mode of action as a dna intercalator, it is likely that it affects the pathways involved inDNA replication and transcription . By disrupting these processes, the compound could potentially inhibit the growth and proliferation of cancer cells .

Pharmacokinetics

Molecular docking studies have been performed to evaluate the compound’s binding affinity for dna . These studies suggest that the compound has a strong binding affinity, which could potentially enhance its bioavailability .

Result of Action

The compound’s action as a DNA intercalator can result in the disruption of normal DNA functioning . This can potentially inhibit the replication and transcription processes, leading to the inhibition of cancer cell growth and proliferation . In particular, the compound has been found to exhibit potent anticancer activity against HepG2, HCT116, and MCF-7 cancer cell lines .

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c1-26-12-7-8-16(27-2)14(9-12)21-17(25)10-28-19-18-23-20-11-24(18)15-6-4-3-5-13(15)22-19/h3-9,11H,10H2,1-2H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUUJNRFTDTQGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2406716.png)

![6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2406722.png)

![1-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3-pyridin-4-ylurea](/img/structure/B2406725.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2406726.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate](/img/structure/B2406729.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2406735.png)

![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)